Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate
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Overview
Description
Bis(4-hexoxyphenyl) spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate typically involves the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 4-hexoxyphenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of esters into carboxylic acids and alcohols in the presence of water and an acid or base catalyst.
Substitution Reactions: Replacement of functional groups in the aromatic rings.
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), organic solvents (e.g., dichloromethane, toluene).
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Hydrolysis: 4-hexoxyphenol and spiro[3.3]heptane-2,6-dicarboxylic acid.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Organic Chemistry: Utilized as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, depending on its application. In drug delivery, it may form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. The spirocyclic structure provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: A precursor in the synthesis of Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate.
Bis(4-methoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate: Similar structure but with methoxy groups instead of hexoxy groups.
Uniqueness
This compound is unique due to its hexoxy substituents, which provide increased hydrophobicity and potential for enhanced interaction with hydrophobic drugs or materials. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
IUPAC Name |
bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O6/c1-3-5-7-9-19-36-27-11-15-29(16-12-27)38-31(34)25-21-33(22-25)23-26(24-33)32(35)39-30-17-13-28(14-18-30)37-20-10-8-6-4-2/h11-18,25-26H,3-10,19-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCFXBMXHCLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2CC3(C2)CC(C3)C(=O)OC4=CC=C(C=C4)OCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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